molecular formula C19H20N4O4 B12371380 AChE-IN-55

AChE-IN-55

Katalognummer: B12371380
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: LWBDCQZFCFOUMZ-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AChE-IN-55 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound is a 1,2,3-triazole oxime derivative and has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-55 involves the formation of a 1,2,3-triazole ring through a click chemistry reaction. This typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The oxime group is then introduced through a subsequent reaction with hydroxylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

AChE-IN-55 primarily undergoes substitution reactions due to the presence of the triazole and oxime functional groups. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an alkyl halide would yield an alkylated triazole oxime derivative.

Wissenschaftliche Forschungsanwendungen

AChE-IN-55 has a wide range of applications in scientific research:

Wirkmechanismus

AChE-IN-55 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its 1,2,3-triazole oxime structure, which provides a different binding affinity and specificity compared to other inhibitors. This structural uniqueness can lead to variations in its inhibitory potency and selectivity, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C19H20N4O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

(NE)-N-[[3-ethoxy-2-[[1-(4-methoxyphenyl)triazol-4-yl]methoxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C19H20N4O4/c1-3-26-18-6-4-5-14(11-20-24)19(18)27-13-15-12-23(22-21-15)16-7-9-17(25-2)10-8-16/h4-12,24H,3,13H2,1-2H3/b20-11+

InChI-Schlüssel

LWBDCQZFCFOUMZ-RGVLZGJSSA-N

Isomerische SMILES

CCOC1=CC=CC(=C1OCC2=CN(N=N2)C3=CC=C(C=C3)OC)/C=N/O

Kanonische SMILES

CCOC1=CC=CC(=C1OCC2=CN(N=N2)C3=CC=C(C=C3)OC)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.